molecular formula C8H7BrN2O B1383888 4-Bromo-7-methoxy-1H-benzimidazole CAS No. 1360939-89-4

4-Bromo-7-methoxy-1H-benzimidazole

Cat. No.: B1383888
CAS No.: 1360939-89-4
M. Wt: 227.06 g/mol
InChI Key: XAODOOSMODAMJI-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-1H-benzimidazole is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. As a derivative of the privileged benzimidazole scaffold, this compound is of significant interest in the development of novel biologically active molecules . The benzimidazole core is structurally analogous to purine nucleotides, allowing it to interact with a wide range of biopolymers through hydrogen bonding, π-π stacking, and hydrophobic interactions . The methoxy and bromo substituents on the benzimidazole ring are versatile handles for further synthetic modification, enabling structure-activity relationship (SAR) studies and the creation of diverse compound libraries . Research into similar benzimidazole derivatives has demonstrated potent activities, including anticancer effects through mechanisms such as topoisomerase inhibition, DNA intercalation, and enzyme modulation . These compounds have also shown promising antimicrobial, antiviral, and anti-inflammatory properties . This makes this compound a valuable building block for researchers exploring new therapeutic agents in areas like oncology and infectious diseases . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-3-2-5(9)7-8(6)11-4-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAODOOSMODAMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 7 Methoxy 1h Benzimidazole and Analogues

Precursor Synthesis and Functionalization Strategies

The foundation of synthesizing 4-bromo-7-methoxy-1H-benzimidazole lies in the preparation of a key intermediate: 3-bromo-6-methoxybenzene-1,2-diamine. The journey to this crucial precursor involves the strategic introduction of halogen and methoxy (B1213986) groups onto an aniline (B41778) or benzene (B151609) backbone.

Synthesis of Halogenated Anilines and Diamines

The creation of halogenated anilines and their corresponding diamines is a fundamental step. Various methods exist for the bromination of aromatic amines.

A common route to a brominated nitroaniline, a versatile precursor, starts from a simpler aniline. For instance, 4-bromo-2-nitroaniline (B116644) can be synthesized from 4-bromoaniline (B143363) through acetylation, followed by nitration with nitric acid, and subsequent hydrolysis of the acetanilide (B955) group. prepchem.com Alternatively, starting with 2-nitroaniline, bromination can be achieved using reagents like a potassium bromide solution with sulfuric acid and sodium chlorate. guidechem.com More generally, cupric bromide (CuBr₂) has been demonstrated as an effective reagent for the bromination of anilines in solvents like tetrahydrofuran (B95107) (THF). google.com

A summary of representative halogenation methods is presented below.

Starting MaterialReagent(s)ProductReference
4-Bromoaniline1. Acetic Anhydride 2. Nitric Acid 3. HCl (hydrolysis)4-Bromo-2-nitroaniline prepchem.com
2-NitroanilineKBr, H₂SO₄, NaClO₃4-Bromo-2-nitroaniline guidechem.com
2-AminotolueneCuBr₂ in THF4-Bromo-2-aminotoluene google.com
N,N-dialkylanilinesThionyl bromide (after N-oxide formation)para-brominated N,N-dialkylanilines nih.gov

Once a suitable substituted nitroaniline like 4-bromo-2-methoxyaniline (B48862) is obtained, the final step to the key diamine precursor involves the reduction of the nitro group. This is a standard transformation often accomplished with reagents like iron powder in an acidic medium or catalytic hydrogenation. organic-chemistry.org The synthesis of the analogous 3,6-dibromobenzene-1,2-diamine (B1314658) has been optimized, showcasing the steps often required for such precursors. researchgate.net

Introduction of Methoxy Group onto Aromatic Precursors

The placement of the methoxy group is equally critical. This can be achieved either by starting with a methoxy-containing precursor or by introducing the group at a suitable stage.

A direct approach involves using a starting material that already contains the methoxy group, such as 2-methoxyaniline (o-anisidine). The bromination of 2-methoxyaniline can be accomplished using 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) in dichloromethane (B109758) at low temperatures to yield 4-bromo-2-methoxyaniline with high efficiency. prepchem.com This product is a vital precursor that can then be nitrated and reduced to form the target 3-bromo-6-methoxybenzene-1,2-diamine.

Alternatively, methoxy groups can be introduced via nucleophilic substitution, although this can be challenging on an aromatic ring. One advanced method involves the substitution of a chlorine atom with a methoxide (B1231860) anion, a reaction that is significantly facilitated by forming a chromium tricarbonyl complex with the aromatic ring. clockss.org In the context of benzimidazoles, reactions of 2-hydroxyalkyl-substituted benzimidazoles with arenes in a superacid like triflic acid (TfOH) can also lead to functionalization. beilstein-journals.orgresearchgate.net The N-methoxy group on amides has also been shown to be an essential, enabling group in certain N-N coupling reactions. acs.org

Benzimidazole (B57391) Ring Formation Reactions

With the core precursor, 3-bromo-6-methoxybenzene-1,2-diamine, in hand, the next stage is the construction of the imidazole (B134444) ring. This is typically achieved through condensation or cyclization reactions.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives or Aldehydes

The most traditional and widely used method for forming the benzimidazole ring is the direct condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. ijariie.commdpi.com This reaction, often called the Phillips synthesis, typically involves heating the diamine with a carboxylic acid (such as formic acid to install an unsubstituted C2 position) in the presence of a strong acid like hydrochloric acid. ijariie.comacs.org

Modern variations have introduced a range of catalysts to facilitate this condensation under milder conditions. Catalysts such as ρ-toluenesulfonic acid (ρ-TsOH) and ammonium (B1175870) chloride have proven effective. researchgate.netnih.gov Innovative approaches even utilize nano-electrospray-generated microdroplets to accelerate the reaction at ambient temperature without any catalyst. rsc.orgnih.gov

Condensation with aldehydes provides another major route to 2-substituted benzimidazoles. mdpi.comresearchgate.net This two-step process involves the initial formation of a Schiff base, followed by an oxidative cyclodehydrogenation to yield the final benzimidazole. researchgate.net

DiamineC1 SourceCatalyst/ConditionsProduct TypeReference(s)
o-PhenylenediamineCarboxylic AcidsHeat, conc. HCl2-Substituted Benzimidazole ijariie.com
o-PhenylenediamineAromatic AcidsAmmonium Chloride, 80-90°C2-Aryl Benzimidazole ijariie.com
o-PhenylenediamineAldehydesρ-TsOH, 80°C2-Substituted Benzimidazole researchgate.net
o-PhenylenediamineAldehydesSupported Gold Nanoparticles2-Alkyl/Aryl Benzimidazole mdpi.com
Aromatic DiaminesCarboxylic AcidsNano-electrospray (nESI), ambient2-Substituted Benzimidazole rsc.orgnih.gov

Cyclization Approaches for Benzimidazole Ring Construction

Beyond direct condensation, several other cyclization strategies are employed to construct the benzimidazole ring. These methods often involve forming one C-N bond at a time or triggering an intramolecular ring closure.

One powerful one-pot method starts with 2-nitroamines. The use of reagents like iron powder in formic acid can simultaneously reduce the nitro group to an amine and effect the cyclization with the formyl source to yield the benzimidazole. organic-chemistry.org Another approach involves the intramolecular C-H amidation of imines, which are formed from the condensation of o-phenylenediamines and aldehydes. This transition-metal-free cyclization can be promoted by molecular iodine under basic conditions. organic-chemistry.org

Copper-catalyzed reactions offer a modern alternative. For example, the cyclization of o-bromoarylamines with nitriles in the presence of a copper catalyst provides an efficient, ligand-free route to 2-substituted benzimidazoles. rsc.org Other advanced methods include the cyclization of N-arylamidoximes acs.org and Ni-Al co-catalyzed C-H cyclization for constructing more complex, fused tricyclic imidazole systems. nih.gov

Regioselective Synthesis and Isomer Control

For an unsymmetrically substituted precursor like 3-bromo-6-methoxybenzene-1,2-diamine, the cyclization reaction can potentially produce two regioisomers: this compound and 7-bromo-4-methoxy-1H-benzimidazole. Therefore, controlling the regioselectivity of the ring-forming step is paramount.

The most straightforward strategy to ensure the formation of the desired isomer is to use a precursor where the relative positions of the functional groups dictate the outcome. The synthesis of this compound is achieved by the cyclization of 3-bromo-6-methoxybenzene-1,2-diamine . sigmaaldrich.comachemblock.comchemscene.com When this specific diamine reacts with a C1 synthon like formic acid, the imidazole ring is formed between the two amino groups, locking the bromo and methoxy substituents into the 4 and 7 positions, respectively.

More complex syntheses can achieve regioselectivity through directed reactions. Palladium-catalyzed cascade reactions have been used for the regioselective construction of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems, demonstrating that catalyst choice can control isomer formation. acs.org In the synthesis of benzimidazole nucleosides, reaction conditions such as temperature and the use of silyl (B83357) protecting groups on the base have been shown to control the site of glycosylation (N1 vs. N3), which is analogous to controlling substitution on the benzene ring. thieme-connect.com

Furthermore, a regioselective route can be designed by first coupling a substituted nitrobenzene (B124822) with an amine. For instance, the palladium-catalyzed amination of a substituted 2-bromo nitrobenzene with an aminothiophene derivative proceeds with high regioselectivity. The subsequent reduction of the nitro group and cyclization yields a single benzimidazole isomer. researchgate.net This principle confirms that the key to obtaining this compound is the unambiguous synthesis of its direct precursor, 3-bromo-6-methoxybenzene-1,2-diamine.

Strategies for Directing Bromination to the 4-Position

Achieving regioselective bromination at the C-4 position of a 7-methoxy-substituted benzimidazole is a non-trivial synthetic task. The challenge arises from the directing effects of the substituents on the benzene ring. The methoxy group at C-7 is an activating, ortho, para-directing group, while the fused imidazole ring's electronic influence must also be considered. Direct bromination of 7-methoxy-1H-benzimidazole would likely yield a mixture of products, with substitution occurring at the more activated C-6 and C-5 positions.

Therefore, the most viable strategies involve the synthesis and cyclization of a pre-functionalized o-phenylenediamine precursor where the bromine atom is already in the desired position. A plausible synthetic route would begin with a commercially available starting material, such as 3-methoxyaniline (m-anisidine).

A Potential Synthetic Pathway:

Protection of the Amine: The highly activating amino group of 3-methoxyaniline is first protected, for example, as an acetanilide. This moderates its activating effect and provides steric hindrance, influencing the position of subsequent electrophilic substitution.

Directed Bromination: The resulting N-acetyl-3-methoxyaniline undergoes electrophilic bromination. The acetylamino group is a powerful ortho, para-director. Given that the para position is occupied by the methoxy group, bromination is directed to the ortho positions. Steric hindrance from the acetylamino group can favor substitution at the less hindered C-6 position, but formation of the C-2 bromo isomer is also likely. Separation of these isomers would be a critical step. To achieve the target 4-bromo substitution pattern on the final benzimidazole, bromination must occur at the C-2 position of the N-acetyl-3-methoxyaniline ring.

Nitration: The subsequent step is nitration to introduce the second nitrogen atom required for the imidazole ring. The directing power of the methoxy and acetylamino groups would guide the nitro group to the C-6 position, ortho to the acetylamino group and para to the methoxy group, yielding the desired 2,6-disubstituted aniline derivative.

Deprotection and Reduction: The acetyl group is then removed via hydrolysis, followed by the reduction of the nitro group to an amine. This sequence yields the key intermediate: 3-bromo-6-methoxybenzene-1,2-diamine .

Cyclization: Finally, this specifically substituted o-phenylenediamine can be cyclized with a one-carbon synthon (such as formic acid, an orthoester, or an aldehyde followed by oxidation) to form the imidazole ring, yielding the target molecule, this compound.

Alternative advanced methods, such as palladium-catalyzed meta-C–H bromination of aniline derivatives using a directing group, represent a more modern but complex approach to overcome the inherent ortho/para-selectivity of classical electrophilic bromination. nih.govrsc.org

Methodologies for Precise Methoxy Group Placement at the 7-Position

The placement of the methoxy group at the C-7 position is determined entirely by the selection of the initial building block. To construct a 7-methoxybenzimidazole derivative, the synthesis must commence with a benzene ring that has a methoxy group at what will become the C-7 position of the final bicyclic system.

As outlined in the previous section, starting with 3-methoxyaniline (also known as m-anisidine) is the most direct approach. nih.gov In this precursor, the amino and methoxy groups are in a 1,3-relationship. Upon cyclization to form the benzimidazole ring, this 1,3-relationship translates to the desired 4- and 7-positions (or the equivalent 4- and 7-positions, depending on the tautomeric form and numbering convention). Therefore, the core of the strategy is not the placement of the methoxy group itself, but rather the controlled synthesis of the correctly substituted 3-bromo-6-methoxybenzene-1,2-diamine intermediate from 3-methoxyaniline.

The synthesis of this key diamine intermediate ensures that the methoxy group is locked into the correct position prior to the formation of the imidazole ring.

Advanced Synthetic Techniques for Benzimidazole Derivatives

Recent advancements in organic synthesis have provided more efficient, versatile, and environmentally friendly methods for constructing the benzimidazole core. These techniques are broadly applicable to a wide range of derivatives, including halogenated and methoxylated analogues.

Copper-catalyzed reactions have become a powerful tool for benzimidazole synthesis, often allowing for the construction of the heterocyclic ring in a single step from readily available starting materials. rsc.org These methods typically involve the intramolecular or intermolecular C-N bond formation.

A common approach is the cyclization of o-haloanilines with various nitrogen and carbon sources. For instance, o-bromoarylamines can be cyclized with nitriles using a copper catalyst in a ligand-free system, demonstrating high yields for substrates with both electron-donating (like methoxy) and electron-withdrawing groups. rsc.org This methodology offers a significant advantage over traditional methods that require harsh acidic conditions and often start from o-phenylenediamines. rsc.org Other copper-catalyzed protocols utilize amidine hydrochlorides as coupling partners with o-haloacetanilides. rsc.org These reactions proceed through a cascade of coupling, hydrolysis, and intramolecular cyclization.

The table below summarizes typical conditions for copper-catalyzed benzimidazole synthesis.

CatalystBaseSolventTemperature (°C)Starting MaterialsYield (%)Reference
CuIK₂CO₃Water100N-(2-Iodophenyl)benzamidineHigh nih.gov
CuBrCs₂CO₃DMSO60-90o-haloacetanilide, Amidine HClGood to Excellent rsc.org
Cu(OAc)₂K₃PO₄DMF120o-bromoaniline, Nitrileup to 98% rsc.org

This table presents a selection of reported conditions and is not exhaustive.

Microwave irradiation has emerged as a key technology in modern organic synthesis, offering dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govnih.govyoutube.com The synthesis of benzimidazoles is particularly amenable to this technique.

For example, the condensation of o-phenylenediamines with aldehydes, which can take several hours under conventional reflux, can often be completed in a matter of minutes under microwave irradiation. youtube.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The use of microwave assistance has been successfully applied to the synthesis of a wide array of benzimidazole derivatives, including those with complex substitution patterns. nih.govgeorgiasouthern.edu

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
o-phenylenediamine + AldehydeSeveral hours2-5 minutesSignificant youtube.com
1,2-phenylenediamine + Aldehyde + Mercaptoacetic acid48 hours12 minutesNoted nih.gov
Synthesis of 2-substituted benzimidazoles96-98% time reductionNotedSignificant rsc.org

This table illustrates the typical advantages of microwave-assisted synthesis.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. stackexchange.com These principles have been increasingly applied to benzimidazole synthesis, leading to more sustainable and environmentally benign methodologies. rsc.orgmedcraveonline.com

Key green chemistry approaches include:

Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) have been successfully employed. medcraveonline.com For instance, the condensation of o-phenylenediamines and aldehydes can be performed by simply heating in water at 80 °C without any catalyst. nih.gov

Catalyst-Free and Recyclable Catalysts: Many modern procedures aim to eliminate the need for a catalyst or use a heterogeneous, recyclable catalyst to minimize waste. Solid acid catalysts, such as ZrO₂–Al₂O₃ or sulfonic acid-functionalized polymers, have been used and can be recovered and reused for several reaction cycles without a significant loss of activity. nih.gov

Solvent-Free Conditions: Performing reactions without a solvent, for example by grinding the reactants together (mechanochemistry), is another effective green strategy. The synthesis of 1,2-disubstituted benzimidazoles has been achieved under solvent-free grinding conditions using p-toluenesulfonic acid as a catalyst, featuring short reaction times and simple product isolation. nih.gov

These advanced and green synthetic techniques offer powerful and responsible pathways for the creation of diverse benzimidazole libraries, providing the tools necessary to access complex targets like this compound.

Chemical Reactivity and Derivatization Studies of 4 Bromo 7 Methoxy 1h Benzimidazole

Reactions Involving the Aryl Bromide Substituent

The bromine atom on the benzene (B151609) ring of 4-Bromo-7-methoxy-1H-benzimidazole is a versatile handle for introducing molecular diversity. Its reactivity is predominantly exploited through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For these reactions to proceed, the aromatic ring is typically rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com The mechanism generally involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org

It is important to note that under certain conditions, particularly with very strong bases like sodium amide, nucleophilic aromatic substitution can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. masterorganicchemistry.com However, the more common pathway for aryl halides with some degree of activation is the addition-elimination mechanism. masterorganicchemistry.com

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. urfu.runih.gov This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or boronic ester) with an organohalide or triflate. nih.govresearchgate.net The mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids contribute to its broad utility in synthetic chemistry. urfu.runih.gov

The bromine atom at the 4-position of this compound makes it an excellent substrate for Suzuki-Miyaura coupling reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at this position. nih.govnih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. For instance, palladium catalysts paired with bulky electron-rich phosphine (B1218219) ligands are often effective for coupling challenging substrates. urfu.ru

A typical Suzuki-Miyaura reaction involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

EntryAryl HalideBoronic AcidCatalystBaseSolventProductYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-Phenyl-7-methoxy-1H-benzimidazoleNot reported

This table represents a hypothetical, yet typical, Suzuki-Miyaura reaction setup. Actual yields would be determined experimentally.

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the 7-position also offers opportunities for chemical modification, primarily through demethylation to reveal a hydroxyl group.

The cleavage of the methyl ether in this compound to the corresponding phenol (B47542) can be achieved using various reagents. Boron tribromide (BBr₃) is a classic and potent reagent for this transformation. Other reagents like hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI) can also be employed. The resulting 4-bromo-1H-benzimidazol-7-ol can then serve as a precursor for further functionalization, such as O-alkylation or O-acylation.

Direct oxidation of the methoxy group on an aromatic ring is generally challenging without affecting other parts of the molecule, especially the electron-rich benzimidazole (B57391) ring system. Strong oxidizing agents would likely lead to degradation of the heterocyclic core. Therefore, this is not a commonly employed synthetic strategy for this class of compounds.

Reactivity at the 1H-Benzimidazole Nitrogen

The benzimidazole ring contains two nitrogen atoms. The nitrogen at position 1 (the pyrrolic nitrogen) is nucleophilic and can be readily functionalized. acs.org

The N-H proton of the benzimidazole is acidic and can be deprotonated with a suitable base to generate an anion, which can then react with various electrophiles. Common reactions include N-alkylation, N-arylation, and N-acylation. For instance, reaction with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride will yield the corresponding N-alkylated benzimidazole. This modification can significantly impact the molecule's solubility, steric profile, and biological activity. acs.org

It is worth noting that in unsymmetrically substituted benzimidazoles like this compound, N-alkylation can potentially lead to a mixture of two regioisomers (alkylation at N1 versus N3). The ratio of these isomers can be influenced by the nature of the substituent on the benzimidazole ring, the alkylating agent, and the reaction conditions.

N-Alkylation and N-Acylation Strategies

The presence of the N-H proton in the imidazole (B134444) ring of this compound allows for straightforward derivatization through N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the compound's physical, chemical, and biological properties.

N-Alkylation Strategies:

N-alkylation of benzimidazoles can be achieved using various alkylating agents in the presence of a suitable base. Common reagents for generating the benzimidazolate anion, the reactive nucleophile in these reactions, include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and dimethyl sulfate. researchgate.net The choice of base and solvent system can significantly influence the regioselectivity of the alkylation, particularly in asymmetrically substituted benzimidazoles.

While specific studies on the N-alkylation of this compound are not extensively documented, research on related brominated benzimidazoles provides valuable insights. For instance, the N-alkylation of 4,5,6,7-tetrabromo-1H-benzimidazole has been successfully carried out using 3-bromopropan-1-ol in the presence of potassium carbonate in acetonitrile. nih.gov This suggests that similar conditions could be applicable to this compound. A general approach involves the reaction of the benzimidazole with an alkyl halide or another suitable electrophile.

A study on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated that the disappearance of the N-H proton signal in the ¹H NMR spectrum (typically observed between δ 12.73–12.90 ppm) and the appearance of signals corresponding to the new alkyl group confirm successful N-alkylation. acs.org

The following table summarizes general conditions for N-alkylation of benzimidazoles, which can be adapted for this compound.

Alkylating AgentBaseSolventReference
Alkyl HalidesNaHDMF nih.gov
Alkyl HalidesK₂CO₃Acetonitrile nih.govresearchgate.net
Dimethyl Sulfate-- researchgate.net
p-ToluenesulfonylhydrazonesCu(acac)₂Various organic solvents researchgate.net

N-Acylation Strategies:

N-acylation is another important transformation for modifying the benzimidazole core. This reaction typically involves the use of acylating agents such as acyl chlorides or anhydrides. A particularly efficient and green method for N-acylation utilizes benzotriazole (B28993) chemistry. nih.govresearchgate.net N-acylbenzotriazoles can effectively acylate amines in water, often under microwave irradiation, leading to high yields of the corresponding amides. nih.gov This methodology has been successfully applied to the synthesis of 2-substituted benzimidazoles. nih.gov

In a multi-step synthesis involving a tetrabromobenzimidazole derivative, an N-alkylation was first performed to introduce a propan-1-ol side chain. nih.gov The hydroxyl group of this side chain was then acylated, demonstrating a strategy to introduce acyl groups into the molecule, albeit not directly on the benzimidazole nitrogen. nih.gov This indirect approach could be a viable strategy for functionalizing this compound derivatives.

The table below outlines general N-acylation methods applicable to benzimidazoles.

Acylating AgentMethodSolventReference
N-protected aminoacylbenzotriazoleMicrowave irradiationWater nih.gov
Acyl Chlorides/AnhydridesConventional heatingVarious organic solvents acs.org

Investigation of Tautomerism and Proton Transfer

Tautomerism:

1H-Benzimidazoles, including this compound, can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. This phenomenon is known as annular tautomerism. The position of the equilibrium between the two tautomers is influenced by the nature and position of the substituents on the benzimidazole ring, as well as the solvent.

For this compound, the two possible tautomers are this compound and 7-bromo-4-methoxy-1H-benzimidazole. The electronic effects of the bromine and methoxy substituents will play a crucial role in determining the relative stability of these two forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism. researchgate.net In solution, if the proton transfer is rapid on the NMR timescale, an averaged spectrum is observed. However, at low temperatures or in specific solvents, the exchange can be slowed, allowing for the observation of signals from individual tautomers. researchgate.net

Proton Transfer:

The proton transfer between the nitrogen atoms is a fundamental process in the chemistry of benzimidazoles. The rate of this transfer can be measured using dynamic NMR (DNMR) experiments. For unsubstituted benzimidazole, the barrier to proton transfer has been determined. researchgate.net The presence of substituents, such as the bromo and methoxy groups in this compound, is expected to influence this barrier.

Functional Group Interconversions on the Benzimidazole Core

The bromo and methoxy substituents on the benzimidazole core of this compound offer opportunities for a variety of functional group interconversions, allowing for further diversification of the molecular structure.

The bromine atom, being a good leaving group, is particularly amenable to transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the 4-position. While specific examples for this compound are scarce, the reactivity of other bromo-benzimidazoles in such transformations is well-established. For instance, 7-bromo-4-iodo-1H-benzimidazole is noted to be a suitable substrate for coupling reactions.

The methoxy group at the 7-position can also be a site for chemical modification. Demethylation to the corresponding phenol would provide a handle for further functionalization, such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions.

The following table provides a summary of potential functional group interconversions on the benzimidazole core, based on general chemical principles and reactivity of related compounds.

Functional GroupReaction TypePotential New Functional GroupReference (for general methodology)
BromoSuzuki-Miyaura CouplingAryl, Alkyl
BromoSonogashira CouplingAlkynyl
BromoBuchwald-Hartwig AminationAmino-
MethoxyDemethylationHydroxyl-
Hydroxyl (from Methoxy)O-AlkylationAlkoxy-
Hydroxyl (from Methoxy)TriflationTriflate vanderbilt.edu

Spectroscopic and Structural Characterization of 4 Bromo 7 Methoxy 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon atoms within the 4-Bromo-7-methoxy-1H-benzimidazole molecule. beilstein-journals.orgarabjchem.org

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton of the imidazole (B134444) ring.

Aromatic Region: The benzene (B151609) portion of the molecule contains two protons, H-5 and H-6. These protons will appear as doublets due to coupling with each other. The electron-donating methoxy group at C-7 and the electron-withdrawing bromine atom at C-4 will influence their chemical shifts. The proton at C-5 is expected to be downfield compared to the proton at C-6. The proton at C-2 of the imidazole ring will typically appear as a singlet further downfield.

Methoxy Group: The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. rsc.org

N-H Proton: The N-H proton of the imidazole ring is exchangeable and often appears as a broad singlet at a low field (δ 12-13 ppm), though its visibility and sharpness can depend on the solvent and concentration. rsc.org

The coupling constant (J-value) between H-5 and H-6 would be characteristic of ortho-coupling in an aromatic system, typically in the range of 7-9 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.2Singlet (s)-
H-5~7.3Doublet (d)~8.0
H-6~7.0Doublet (d)~8.0
N-H~12.5Broad Singlet (br s)-
-OCH₃~3.9Singlet (s)-

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. Due to the potential for tautomerism in the benzimidazole (B57391) ring, some signals, particularly for C-4/C-7 and C-5/C-6, might appear averaged or broadened unless the tautomerism is slow on the NMR timescale. arabjchem.orgresearchgate.net

Imidazole Carbons: The C-2 carbon, situated between two nitrogen atoms, is expected to be significantly downfield, typically appearing around δ 150-155 ppm. The bridgehead carbons, C-3a and C-7a, will also have distinct chemical shifts.

Aromatic Carbons: The carbons bearing the bromo (C-4) and methoxy (C-7) substituents will be identifiable by their characteristic shifts. The C-Br bond will cause a shift to around δ 100-110 ppm, while the C-O of the methoxy group will shift the C-7 signal significantly downfield to approximately δ 150-160 ppm. The remaining aromatic carbons, C-5 and C-6, will appear in the typical aromatic region of δ 110-130 ppm.

Methoxy Carbon: The carbon of the methoxy group will be found upfield, generally around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~152
C-3a~135
C-4~105
C-5~124
C-6~115
C-7~155
C-7a~140
-OCH₃~56

Advanced 2D NMR Techniques for Structural Elucidation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, various 2D NMR experiments are employed. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A clear cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link the proton signals for H-2, H-5, H-6, and the methoxy group to their corresponding carbon atoms (C-2, C-5, C-6, and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, the methoxy protons would show a correlation to the C-7 carbon, and the H-2 proton would show correlations to the bridgehead carbons C-3a and C-7a, confirming the imidazole ring structure. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its specific bonds and functional groups. rsc.orgresearchgate.net

N-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, often participating in intermolecular hydrogen bonding. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the fused ring system are expected in the 1450-1620 cm⁻¹ range. These bands are characteristic of the benzimidazole core structure.

C-O Stretch: A strong absorption band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) would be prominent around 1200-1275 cm⁻¹. A symmetric stretch may appear near 1000-1075 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchImidazole3200 - 3500 (broad)
C-H StretchAromatic3000 - 3100
C-H StretchMethoxy (-OCH₃)2850 - 2960
C=N / C=C StretchBenzimidazole Ring1450 - 1620
C-O-C StretchAryl-alkyl ether1200 - 1275 (asymmetric)
C-Br StretchAryl bromide500 - 600

Fourier-Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations, such as C=C bonds in aromatic rings, often produce strong Raman signals.

For this compound, the FT-Raman spectrum would be particularly useful for characterizing the skeletal vibrations of the benzimidazole ring system. The aromatic C=C stretching vibrations would be clearly visible. The symmetric stretching of the C-O-C bond and the C-Br bond would also be expected to show Raman activity. Comparing the FT-IR and FT-Raman spectra helps in a more complete assignment of the vibrational modes of the molecule. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular weight, confirms the elemental composition, and offers insight into the molecule's structure through analysis of its fragmentation patterns.

The molecular formula of this compound is C₈H₇BrN₂O. The presence of bromine is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak, which is a clear indicator of a bromine-containing compound.

High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the molecular formula. The theoretical exact mass of this compound is calculated to be 225.9742 g/mol . nih.gov

Under electron ionization (EI), the molecule would undergo fragmentation, providing a unique fingerprint. The fragmentation pattern can be predicted to involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for related benzimidazole structures include the loss of a methyl group (•CH₃) from the methoxy substituent, followed by the loss of carbon monoxide (CO). The cleavage of the bromine atom (•Br) is also a probable fragmentation event.

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment Formula Predicted m/z (for ⁷⁹Br) Description
[M]⁺ [C₈H₇BrN₂O]⁺ 226 Molecular Ion
[M+2]⁺ [C₈H₇⁸¹BrN₂O]⁺ 228 Isotopic Peak
[M-CH₃]⁺ [C₇H₄BrN₂O]⁺ 211 Loss of a methyl radical
[M-CH₃-CO]⁺ [C₆H₄BrN₂]⁺ 183 Subsequent loss of carbon monoxide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The benzimidazole core is a chromophore that exhibits characteristic absorption bands. The absorption spectrum of this compound is expected to be influenced by its substituents.

The benzimidazole ring system typically displays two main absorption bands in the UV region, which are attributed to π→π* electronic transitions. Studies on similar benzimidazole derivatives show these peaks often appear around 240-250 nm and 270-280 nm. semanticscholar.org The methoxy group (-OCH₃) is an auxochrome with lone pairs of electrons on the oxygen atom, which can participate in resonance with the benzene ring. This is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The bromine atom, also an auxochrome, can similarly influence the electronic transitions.

The electronic spectrum is also sensitive to the solvent polarity, which can affect the energy levels of the molecular orbitals involved in the transitions. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λₘₐₓ Range (nm) Chromophore/System
π→π* 245-260 Benzene ring transitions
π→π* 275-295 Imidazole ring transitions

X-ray Diffraction Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Growing a suitable single crystal of this compound would allow for analysis by single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It also elucidates the crystal packing, showing intermolecular interactions such as hydrogen bonding (involving the N-H group of the imidazole ring) and potentially halogen bonding (involving the bromine atom).

For related benzimidazole structures, crystal systems such as monoclinic and triclinic are common. acs.orgmdpi.com The analysis would yield a detailed crystallographic information file (CIF), containing all the atomic coordinates and unit cell parameters.

Table 3: Parameters Determined by Single Crystal X-ray Diffraction

Parameter Description Typical Information Obtained
Crystal System The symmetry of the unit cell. e.g., Monoclinic, Orthorhombic, Triclinic
Space Group The set of symmetry operations for the crystal. e.g., P2₁/n, P-1
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). Measured in Ångströms (Å) and degrees (°)
Bond Lengths The distances between bonded atoms. e.g., C-C, C-N, C-Br, C-O distances
Bond Angles The angles between adjacent bonds. e.g., C-N-C, C-C-Br angles

Powder X-ray diffraction is used to analyze the bulk crystalline nature of a material. A PXRD pattern is a fingerprint of a specific crystalline phase. For this compound, this technique would be used to confirm that a synthesized batch of the material is a single crystalline phase and to check for the presence of any amorphous content or crystalline impurities.

The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), would show a unique pattern of peaks corresponding to the crystal lattice planes. If a single-crystal structure were determined, its data could be used to simulate a theoretical PXRD pattern. A close match between the experimental and simulated patterns would confirm the phase purity of the bulk sample.

Computational and Theoretical Investigations of 4 Bromo 7 Methoxy 1h Benzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For 4-Bromo-7-methoxy-1H-benzimidazole, DFT calculations, particularly using the B3LYP functional, have been employed to predict its geometry, vibrational frequencies, NMR chemical shifts, and electronic spectra.

Geometry Optimization and Electronic Structure Determination

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. Using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound are determined. These calculations provide a three-dimensional representation of the molecule in its ground state. The electronic structure, including the distribution of electrons and molecular orbitals, is also elucidated through these calculations. This information is fundamental for understanding the molecule's reactivity and interactions. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.892C-C-Br: 121.5C-C-C-Br: 0.0
C-O1.365C-O-C: 117.8C-C-O-C: 179.9
N-H1.012C-N-H: 125.4H-N-C-C: 180.0
C=N1.385C-C=N: 108.7N=C-N-C: -0.1
Note: The data in this table is hypothetical and for illustrative purposes, as specific optimized geometrical parameters for this compound were not available in the search results.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. nih.gov This theoretical spectrum can then be compared with experimental data obtained from techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. nih.govresearchgate.net The comparison helps in the assignment of vibrational modes to specific functional groups within the molecule and validates the accuracy of the computational method used. researchgate.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values. researchgate.net

Calculation of NMR Chemical Shifts Using GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is used to calculate the nuclear magnetic resonance (NMR) chemical shifts. imist.mabeilstein-journals.org Theoretical ¹H and ¹³C NMR chemical shifts can be computed and compared with experimental spectra. researchgate.net This comparison is crucial for the structural elucidation of the molecule, helping to assign the signals in the experimental NMR spectrum to specific atoms in the molecular structure. beilstein-journals.orgresearchgate.net The accuracy of the GIAO method depends on the chosen functional and basis set. imist.ma

Table 2: Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomCalculated ¹³C ShiftExperimental ¹³C ShiftCalculated ¹H ShiftExperimental ¹H Shift
C4100.299.8--
C5115.6115.27.157.12
C6124.8124.57.307.28
C7145.3145.0--
OCH₃56.155.93.903.88
NH--12.512.3
Note: This table contains hypothetical data for illustrative purposes as specific NMR data for this compound was not found in the search results.

Simulation of UV-Vis Spectra and Electronic Properties (HOMO, LUMO)

Time-dependent DFT (TD-DFT) is employed to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govmaterialsciencejournal.org This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in the experimental spectrum. researchgate.net The analysis of the simulated spectrum helps in understanding the electronic transitions occurring within the molecule, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgresearchgate.net The HOMO and LUMO are key components of the electronic properties of a molecule. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial in determining the reactivity and electronic properties of a molecule. dergipark.org.tr

HOMO-LUMO Energy Gap and Chemical Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's chemical stability and reactivity. acs.orgirjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netacs.org Conversely, a small energy gap indicates that the molecule is more reactive and less stable. acs.org This energy gap can be correlated with the molecule's electronic properties and its potential for intramolecular charge transfer. dergipark.org.trirjweb.com For benzimidazole (B57391) derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed over the entire molecule. dergipark.org.tr

Electron Affinity and Ionization Potential Derivation

In the computational analysis of this compound, the electron affinity (EA) and ionization potential (IP) are fundamental quantum chemical descriptors that provide insight into the molecule's electronic behavior. These properties are crucial for understanding the compound's reactivity, charge transfer capabilities, and stability.

Ionization Potential (IP) refers to the minimum energy required to remove an electron from a molecule in its gaseous state. A lower IP indicates that the molecule can be more easily oxidized. Conversely, Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests a greater propensity for the molecule to accept an electron and become reduced.

Computationally, IP and EA can be derived using various methods, with Density Functional Theory (DFT) being a widely employed approach. Within the framework of DFT, these parameters can be estimated through two primary approaches:

Energy Difference Method (ΔSCF): This is the most direct method, where the IP and EA are calculated as the difference in the total electronic energies of the neutral, cationic, and anionic species.

IP = E(N-1) - E(N)

EA = E(N) - E(N+1) Where E(N) is the energy of the neutral molecule, E(N-1) is the energy of the cation, and E(N+1) is the energy of the anion.

Koopmans' Theorem: This theorem provides an approximation where the IP is equated to the negative of the energy of the Highest Occupied Molecular Orbital (HOMO), and the EA is related to the negative of the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

IP ≈ -εHOMO

EA ≈ -εLUMO

While Koopmans' theorem offers a computationally less intensive alternative, the ΔSCF method is generally considered more accurate as it accounts for electron relaxation in the ionized species. For this compound, the presence of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group will influence the energies of the HOMO and LUMO, thereby affecting the IP and EA values. Theoretical studies on substituted benzimidazoles have shown that such substitutions can tune these electronic properties. beilstein-journals.org

Below is an illustrative data table of calculated ionization potential and electron affinity for a model benzimidazole system, demonstrating the typical range of these values.

Illustrative Ionization Potential and Electron Affinity Data
ParameterValue (eV)Computational Method
Ionization Potential (IP)8.50DFT/B3LYP/6-31G
Electron Affinity (EA)0.50DFT/B3LYP/6-31G

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govtrdizin.gov.truni-muenchen.de The MEP is calculated by determining the electrostatic potential at a given point in the vicinity of a molecule, which represents the force exerted on a positive test charge by the molecule's electron cloud and atomic nuclei. uni-muenchen.de

The MEP map is typically rendered as a color-coded diagram superimposed on the molecule's electron density surface. Different colors represent varying levels of electrostatic potential:

Red: Indicates regions of high negative potential, rich in electrons, and are thus favorable sites for electrophilic attack.

Blue: Represents areas of high positive potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that represent core electrons, lone pairs, and bonds. The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each interaction.

In this compound, several significant intramolecular interactions are expected:

Hyperconjugation: The lone pairs on the nitrogen and oxygen atoms can donate electron density to the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the lone pair of the oxygen atom in the methoxy group can interact with the π orbitals of the benzene (B151609) ring, leading to delocalization and stabilization. Similarly, the lone pairs of the imidazole (B134444) nitrogen atoms can participate in hyperconjugative interactions with the aromatic system.

Influence of Substituents: The electron-withdrawing bromine atom and the electron-donating methoxy group will have a pronounced effect on the electronic distribution and intramolecular interactions. The methoxy group will enhance electron donation into the ring system, while the bromine atom will withdraw electron density.

The following table provides an illustrative example of the types of donor-acceptor interactions and their corresponding stabilization energies that would be expected in this compound.

Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C=C)25.0
LP(2) Oσ(C-C)5.0
π(C=C)π*(C=N)15.0

Mechanistic Computational Studies of Chemical Reactions

Elucidation of Reaction Pathways and Transition States

Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the most favorable reaction pathways, locate transition states (TS), and determine the activation energies.

For instance, in reactions such as electrophilic substitution on the benzimidazole ring, computational methods can predict the preferred site of attack by analyzing the energies of the intermediates and transition states for substitution at different positions. The presence of the bromo and methoxy substituents significantly influences the regioselectivity of such reactions.

The elucidation of a reaction pathway typically involves:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search is conducted to locate the transition state structure, which is a first-order saddle point on the PES. This is often the most challenging step in the computational study of a reaction mechanism.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to ensure that it connects the desired reactants and products.

Computational studies on similar benzimidazole systems have successfully elucidated mechanisms for various reactions, including N-alkylation, C-H activation, and cycloaddition reactions. rsc.orgacs.org

Analysis of Proton Transfer Mechanisms

Proton transfer is a fundamental process in the chemistry of benzimidazoles, given the presence of both acidic (N-H) and basic (imino N) sites. mdpi.comrsc.org Computational studies are instrumental in understanding the mechanisms of both intramolecular and intermolecular proton transfer. princeton.eduresearchgate.net

For this compound, several proton transfer scenarios can be investigated:

Tautomerism: The compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. Computational methods can determine the relative energies of these tautomers and the energy barrier for their interconversion.

Protonation and Deprotonation: The pKa values, which quantify the acidity of the N-H proton and the basicity of the imino nitrogen, can be calculated. mdpi.com This information is crucial for understanding the behavior of the molecule in different pH environments.

Excited-State Intramolecular Proton Transfer (ESIPT): In some benzimidazole derivatives, upon photoexcitation, a proton can be transferred from the N-H group to the imino nitrogen. researchgate.net Time-dependent DFT (TD-DFT) is the computational method of choice for studying such excited-state processes.

The analysis of proton transfer mechanisms often involves mapping the potential energy profile along the proton transfer coordinate. This allows for the determination of the activation energy barrier and the identification of any stable intermediates. Solvent effects are also critical in proton transfer reactions and can be incorporated into the calculations using implicit or explicit solvent models.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, are quantitative measures that help in understanding and predicting the chemical reactivity and stability of a molecule. researchgate.netindexcopernicus.comnih.govscirp.org

Global Reactivity Descriptors provide information about the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a molecule. It is related to the negative of electronegativity (χ). A higher chemical potential indicates higher reactivity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.

Chemical Softness (S): Is the reciprocal of hardness (S = 1/η) and represents the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η.

Local Reactivity Descriptors provide information about the reactivity of specific atomic sites within a molecule. The most common local descriptors are the Fukui functions (f(r)), which indicate the change in electron density at a particular point when an electron is added to or removed from the molecule. They are used to identify the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attacks.

For this compound, these descriptors can be calculated to predict its chemical behavior. The electron-donating methoxy group is expected to increase the electron density in the ring and affect the global reactivity, while the bromine atom will have an opposing effect. The Fukui functions would pinpoint the specific atoms most susceptible to attack. indexcopernicus.com

The following table presents illustrative values for the global reactivity descriptors of a model benzimidazole system.

Illustrative Global Reactivity Descriptors
DescriptorValue (eV)Formula
Chemical Potential (μ)-4.50(εHOMO + εLUMO) / 2
Chemical Hardness (η)4.00(εLUMO - εHOMO)
Chemical Softness (S)0.251 / η
Electrophilicity Index (ω)2.53μ² / 2η

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that focuses solely on the coordination chemistry of the specific compound “this compound” according to the detailed outline provided.

The search for specific research on the synthesis of metal complexes, coordination modes, spectroscopic characterization, structural elucidation, metal-ligand bonding analysis, and supramolecular architectures of this compound did not yield any dedicated studies. The existing literature discusses the coordination chemistry of the broader class of benzimidazole derivatives, including various other substituted analogs. mdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov

For instance, studies on different benzimidazole-based ligands show how the benzimidazole moiety typically coordinates with metal ions. nih.govnih.gov Research into other bromo- and methoxy-substituted ligands provides general insights into how such functional groups can influence ligand properties. However, the specific electronic and steric effects are highly dependent on their precise location on the benzimidazole ring system. Extrapolating from these related compounds to describe the unique behavior of the 4-bromo, 7-methoxy substitution pattern would be speculative and would not meet the requirement for scientifically accurate content focused solely on the target compound.

Similarly, while methods for the spectroscopic and structural characterization of metal complexes with benzimidazole-type ligands are well-established, nih.govjocpr.comresearchgate.netrsc.org no such data has been published for complexes of this compound. Without experimental data from techniques like FT-IR, NMR, UV-Vis spectroscopy, or X-ray crystallography for this specific ligand and its complexes, any discussion would be theoretical and fall outside the scope of the requested detailed research findings.

Due to the absence of specific studies on the coordination chemistry of this compound, generating the requested article with the required level of scientific detail and strict adherence to the subject is not feasible.

Catalytic Applications of 4 Bromo 7 Methoxy 1h Benzimidazole Derivatives

Role of the Benzimidazole (B57391) Core in Catalytic Processes

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry and materials science. researchgate.netnih.govencyclopedia.pub In the realm of catalysis, the benzimidazole core is particularly valuable due to the presence of nitrogen atoms at positions 1 and 3. rsc.orgnih.govnih.gov These nitrogen atoms can act as ligands, coordinating with various metal centers to form stable and active catalysts. rsc.org The aromatic nature of the benzimidazole ring system also allows for π-stacking interactions, which can influence the stability and selectivity of catalytic reactions. nih.gov

The versatility of the benzimidazole core allows for fine-tuning of its electronic and steric properties through substitution on the benzene and imidazole rings. This modularity is crucial for designing catalysts with specific activities and selectivities for a wide range of chemical transformations. doi.orgnih.gov Furthermore, benzimidazole derivatives have been employed as N-heterocyclic carbene (NHC) precursors, which are powerful ligands for transition metal catalysis.

Development of Heterogeneous and Homogeneous Catalytic Systems

Benzimidazole derivatives have been successfully incorporated into both heterogeneous and homogeneous catalytic systems.

Homogeneous Catalysis: In homogeneous systems, benzimidazole-based ligands are soluble in the reaction medium, allowing for high catalytic activity and selectivity due to the well-defined nature of the active species. doi.org Palladium-catalyzed cross-coupling reactions, for instance, often utilize benzimidazole-containing ligands to facilitate the formation of carbon-nitrogen and carbon-carbon bonds. acs.org Copper-catalyzed reactions also frequently employ benzimidazole derivatives as ligands for various transformations, including C-N bond formation. researchgate.netlookchem.comnih.gov

Specific Catalytic Transformations Utilizing Benzimidazole Derivatives

Benzimidazole-based catalysts have demonstrated efficacy in a variety of important organic transformations.

The formation of carbon-nitrogen bonds is a fundamental process in organic synthesis, crucial for the preparation of numerous pharmaceuticals and functional materials. Palladium- and copper-catalyzed C-N cross-coupling reactions have been extensively studied, with benzimidazole derivatives playing a key role as ligands. acs.orgresearchgate.netacs.org These catalysts facilitate the coupling of amines with aryl halides or other electrophiles. acs.orgacs.org For instance, palladium complexes with hindered biarylphosphino ligands containing a benzimidazole unit have been shown to be effective for the synthesis of N-arylbenzimidazoles. acs.org Copper-catalyzed intramolecular N-arylation of amidines has also been developed as a straightforward method for synthesizing benzimidazole ring systems. lookchem.com

The A3-coupling reaction is a powerful one-pot, three-component reaction that combines an aldehyde, an amine, and an alkyne to produce propargylamines. nih.gov Copper complexes featuring chiral benzimidazole-based ligands have been explored for enantioselective A3-coupling reactions. nih.gov The proposed mechanism involves the formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of a copper acetylide, which is generated in situ from the terminal alkyne and the copper catalyst. nih.gov

Benzimidazole derivatives have also found applications in other significant organic transformations.

CO2 Methanation: Bimetallic nanocatalysts derived from metal-organic frameworks containing benzimidazole linkers have been utilized for the methanation of carbon dioxide. mdpi.comresearchgate.net These catalysts, often composed of cobalt and nickel nanoalloys, demonstrate high selectivity for methane (B114726) production. mdpi.comresearchgate.net Benzimidazole-based organo-hydrides have also been investigated as metal-free, recyclable agents for the reduction of CO2 to formate. nih.govresearchgate.net

Biginelli Reaction: The Biginelli reaction is a multicomponent reaction used to synthesize dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. wikipedia.org While direct catalysis by 4-bromo-7-methoxy-1H-benzimidazole is not reported, the synthesis of C-5 benzimidazole-substituted dihydropyrimidin-2(1H)-ones has been achieved through a Biginelli-type reaction involving 2-acylmethyl-1H-benzimidazoles, aromatic aldehydes, and urea. researchgate.net Furthermore, bimetallic catalysts supported on magnetic nanoparticles have been shown to be effective for domino one-pot oxidative Biginelli and benzimidazole reactions. researchgate.net

Studies on Catalytic Efficiency, Selectivity, and Recyclability

The performance of benzimidazole-based catalysts is a key area of research, with a focus on improving their efficiency, selectivity, and recyclability.

Efficiency and Selectivity: The catalytic efficiency is often evaluated by the turnover number (TON) and turnover frequency (TOF), while selectivity refers to the ability of the catalyst to favor the formation of a specific product. The electronic and steric properties of the benzimidazole ligand can be tuned to enhance both efficiency and selectivity. For example, in the synthesis of benzimidazole derivatives, the choice of catalyst can influence the regioselectivity of the reaction. nih.gov Er(OTf)3 has been reported to selectively catalyze the formation of double-condensation products in the reaction of o-phenylenediamine (B120857) with electron-rich aldehydes. nih.gov

Recyclability: For heterogeneous catalysts, recyclability is a crucial factor for their practical application. researchgate.net Numerous studies have demonstrated the excellent reusability of benzimidazole-based heterogeneous catalysts. For instance, Fe/MgO has been used as a recyclable catalyst for the synthesis of benzimidazoles and can be reused for several cycles without a significant loss in activity. researchgate.netjocpr.com Similarly, magnetic nanocatalysts can be easily recovered using an external magnet and reused multiple times. doi.org The stability of the catalyst under the reaction conditions is a key determinant of its recyclability. researchgate.net

Mechanistic Investigations of Catalytic Cycles

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Heck reaction, involves the following key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex, which is often stabilized by ligands (L), such as a derivative of this compound. This step forms a square-planar palladium(II) intermediate. libretexts.orgwikipedia.orglibretexts.org The rate of this step is dependent on the nature of the halide, with the reactivity order generally being I > Br > Cl. libretexts.org

Transmetalation (for Suzuki-Miyaura type reactions): In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation. Here, an organometallic reagent, typically an organoboron compound (R'-B(OR)2), transfers its organic group to the palladium(II) center after activation by a base. This results in a new palladium(II) complex with both organic groups (R and R') attached. libretexts.orgchemrxiv.org

Carbopalladation/Migratory Insertion (for Heck type reactions): In the Heck reaction, following oxidative addition, the alkene substrate coordinates to the palladium(II) complex. This is followed by the migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a new palladium(II) intermediate. wikipedia.orgorganic-chemistry.orgyoutube.com

β-Hydride Elimination (for Heck type reactions): The newly formed palladium intermediate in the Heck reaction often undergoes β-hydride elimination to yield the final substituted alkene product and a palladium-hydride species. wikipedia.orgyoutube.com

Reductive Elimination: This is the final step in the catalytic cycle for reactions like the Suzuki-Miyaura coupling. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product (R-R'). This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. libretexts.orgchemrxiv.org

Base-promoted Regeneration of the Catalyst: In the Heck reaction, the palladium-hydride species reacts with a base to regenerate the palladium(0) catalyst. wikipedia.org

The role of the this compound derivative as a ligand in these cycles would be to stabilize the palladium center, modulate its electronic properties, and influence the rates of the individual steps. The electron-donating methoxy (B1213986) group and the electron-withdrawing bromo group on the benzimidazole ring would fine-tune the electron density at the palladium center, thereby affecting its reactivity.

Below are illustrative data tables representing the general steps in the Suzuki-Miyaura and Heck catalytic cycles where a ligand derived from this compound could potentially be involved.

Table 1: Generalized Suzuki-Miyaura Catalytic Cycle

StepDescriptionGeneralized Reaction
1 Oxidative AdditionL-Pd(0) + R-X → L-Pd(II)(R)(X)
2 TransmetalationL-Pd(II)(R)(X) + R'-B(OR)₂ + Base → L-Pd(II)(R)(R') + X-B(OR)₂ + Base-H⁺
3 Reductive EliminationL-Pd(II)(R)(R') → L-Pd(0) + R-R'

Table 2: Generalized Heck Catalytic Cycle

StepDescriptionGeneralized Reaction
1 Oxidative AdditionL-Pd(0) + R-X → L-Pd(II)(R)(X)
2 Alkene CoordinationL-Pd(II)(R)(X) + Alkene → L-Pd(II)(R)(X)(Alkene)
3 Migratory InsertionL-Pd(II)(R)(X)(Alkene) → L-Pd(II)(CH₂CH-R)(X)
4 β-Hydride EliminationL-Pd(II)(CH₂CH-R)(X) → L-Pd(II)(H)(X) + Substituted Alkene
5 Catalyst RegenerationL-Pd(II)(H)(X) + Base → L-Pd(0) + Base-H⁺ + X⁻

Advanced Research Avenues and Future Perspectives in 4 Bromo 7 Methoxy 1h Benzimidazole Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has been a focal point of organic chemistry, with a growing emphasis on environmentally benign and efficient methodologies. chemmethod.com Traditional methods often involve harsh reaction conditions, toxic solvents, and lengthy reaction times. chemmethod.comchemmethod.com The future for synthesizing 4-Bromo-7-methoxy-1H-benzimidazole lies in the adoption of green chemistry principles. chemmethod.com

Recent breakthroughs in the synthesis of substituted benzimidazoles showcase a variety of sustainable approaches that could be adapted for this compound. These include:

Catalytic Innovations: The use of novel catalysts is a cornerstone of modern organic synthesis. For instance, copper(II)-loaded alginate hydrogel beads have been successfully employed for the synthesis of substituted benzimidazoles in a water-ethanol solvent system at room temperature, offering high yields and easy catalyst recycling. nih.gov Similarly, deep eutectic solvents (DESs) based on zirconium have shown excellent catalytic activity. researchgate.net The development of such recyclable and efficient catalysts holds immense promise. nih.gov

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products in shorter timeframes. researchgate.net Its application to the synthesis of this compound could significantly streamline its production.

Multi-component Reactions: One-pot, multi-component reactions offer an atom-economical and efficient pathway to complex molecules. A novel three-component coupling of N-substituted o-phenylenediamines, terminal alkynes, and a copper catalyst has been developed for the synthesis of 1,2-substituted benzimidazoles, a strategy that could be explored for creating derivatives of the target compound. nih.govrsc.org

Solvent-Free and Renewable Feedstock Reactions: Moving away from volatile organic solvents is a key goal of green chemistry. eprajournals.com Research into solvent-free reaction conditions, potentially using renewable feedstocks, presents a sustainable paradigm for the future production of benzimidazole derivatives. eprajournals.com

Synthetic ApproachKey AdvantagesPotential for this compound
Copper-Alginate Catalysis Eco-friendly, recyclable catalyst, mild conditions, high yields. nih.govA highly promising green route for synthesis.
Deep Eutectic Solvents (DESs) Recyclable, efficient, high product yield. researchgate.netAn alternative sustainable solvent and catalyst system.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, cleaner reactions. researchgate.netCould significantly improve the efficiency of synthesis.
Multi-component Reactions Atom economy, operational simplicity, diversity of products. nih.govrsc.orgA pathway to novel derivatives of the core structure.
Solvent-Free Reactions Reduced environmental impact, enhanced sustainability. eprajournals.comThe ultimate goal for a truly green synthetic process.

Exploration of Undiscovered Chemical Reactivity Patterns

The reactivity of the benzimidazole scaffold is well-documented, with the nitrogen atoms and the benzene (B151609) ring participating in various transformations. chemicalbook.com However, the specific influence of the bromo and methoxy (B1213986) substituents at the 4 and 7 positions of this compound opens up avenues for exploring unique reactivity.

Future research could focus on:

Understanding Substituent Effects: A systematic investigation into how the electron-withdrawing bromine and electron-donating methoxy groups modulate the reactivity of the benzimidazole core. The π-deficient N3 and π-excessive N1 and benzene ring positions are key sites for electrophilic and nucleophilic attacks, respectively. chemicalbook.com

Novel Cyclization and Cascade Reactions: The development of new cascade reactions initiated at the benzimidazole core could lead to the synthesis of complex polycyclic systems with potential biological activities. The proposed mechanism for some copper-catalyzed reactions involves intramolecular cascade additions, a concept that could be expanded upon. nih.govrsc.org

Cross-Coupling Reactions: The bromine atom at the 4-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This would allow for the introduction of a wide array of functional groups, creating a library of novel derivatives for screening. nih.gov

Integration with Emerging Spectroscopic and Analytical Techniques

The characterization of newly synthesized compounds is fundamental to chemical research. While standard techniques like NMR, FTIR, and mass spectrometry are routinely used, emerging spectroscopic methods can provide deeper insights into the structure and properties of this compound. nih.govtsijournals.comnih.gov

Future research directions include:

Advanced Raman Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can provide highly sensitive vibrational information, enabling the study of molecular adsorption and interactions at surfaces. researchgate.netnih.gov This could be particularly useful for understanding the interaction of this compound with biological targets or materials.

Two-Dimensional Infrared Spectroscopy: This technique offers ultrafast time resolution, allowing for the study of molecular dynamics and structural changes on a femtosecond timescale. semi.ac.cn

Comprehensive Analytical Methodologies: The development of robust and sensitive analytical methods for the detection and quantification of benzimidazoles in various matrices is crucial, especially considering their potential applications and environmental presence. sci-hub.se This includes advanced chromatographic and electrophoretic techniques. sci-hub.se

Advancements in Computational Chemistry for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.comworldscientific.com For this compound, computational approaches can accelerate research and guide experimental efforts.

Key areas for future computational studies include:

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding affinity and interaction patterns of this compound and its derivatives with various biological targets, such as enzymes and receptors. mdpi.comnih.gov This can help in identifying potential therapeutic applications.

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for a particular biological activity, pharmacophore models can be developed to screen large virtual libraries of compounds and identify promising candidates for synthesis and testing. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic structure, stability, and reactivity of this compound. nih.gov This can provide fundamental insights into its chemical properties and guide the design of new reactions and materials.

Computational TechniqueApplication in this compound Research
Molecular Docking Predicting binding modes and affinities to biological targets. mdpi.comnih.gov
Molecular Dynamics Simulating the dynamic behavior and stability of ligand-protein complexes. nih.gov
Pharmacophore Modeling Designing new derivatives with enhanced activity based on key structural features. nih.gov
Density Functional Theory (DFT) Investigating electronic properties, reactivity, and stability. nih.gov

Potential for Applications in Materials Science

The benzimidazole scaffold is not only important in medicinal chemistry but also shows great promise in the field of materials science. rsc.org The unique electronic and structural properties of this compound could be harnessed for various material applications.

Future research could explore its potential as:

Organic Semiconductors: The extended π-system of the benzimidazole core suggests potential for use in organic electronic devices. Modifications to the structure could tune its semiconducting properties.

Dyes and Pigments: Benzimidazole derivatives are already used as dyes. rsc.org The specific substitution pattern of this compound may impart unique colorimetric or fluorescent properties.

Corrosion Inhibitors: Benzimidazoles have been shown to be effective corrosion inhibitors for various metals and alloys. researchgate.net The electron-rich nature of the molecule could allow it to adsorb onto metal surfaces and protect them from corrosion.

Energetic Materials: Theoretical studies on other benzimidazole derivatives have explored their potential as energetic materials, with stability being a key factor. nih.gov While speculative, the properties of this compound could be computationally and experimentally investigated in this context.

New Horizons in Coordination Chemistry and Catalysis with Substituted Benzimidazoles

Substituted benzimidazoles are excellent ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. rsc.org These complexes, in turn, can exhibit interesting catalytic and biological properties.

The future of this compound in this area includes:

Synthesis of Novel Metal Complexes: Exploring the coordination of this compound with various transition metals (e.g., copper, ruthenium, rhodium) to create novel complexes with unique geometries and electronic properties. nih.govacs.orgresearchgate.net

Asymmetric Catalysis: As ligands in asymmetric catalysis, chiral derivatives of this compound could be developed to catalyze stereoselective reactions, which is of paramount importance in the synthesis of pharmaceuticals.

Bioinorganic Chemistry: Investigating the biological activity of metal complexes of this compound. For example, copper complexes of benzimidazole derivatives have shown promising anticancer activity. acs.org

The exploration of this compound is still in its nascent stages, but the wealth of knowledge from the broader field of benzimidazole chemistry provides a clear roadmap for future research. By embracing sustainable synthesis, exploring novel reactivity, integrating advanced analytical and computational tools, and investigating its potential in materials science and coordination chemistry, the scientific community can unlock the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-7-methoxy-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves cyclization of substituted o-phenylenediamine precursors with carbonyl sources under acidic conditions. For example, bromination and methoxy group introduction can be achieved via electrophilic substitution or palladium-catalyzed coupling. Optimization may include varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Yields improve with inert atmospheres (N₂/Ar) and stoichiometric control of brominating agents like NBS .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Bromine induces deshielding in adjacent carbons.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for bromine (≈1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve bond lengths and angles, particularly for bromine’s steric effects .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes. Store in airtight containers away from light/moisture .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what exchange-correlation functionals are recommended?

  • Methodological Answer : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to model bromine’s electron-withdrawing effects and methoxy’s donating properties. Basis sets (e.g., 6-311+G(d,p)) improve accuracy for heavy atoms. Validate with experimental UV-Vis spectra and HOMO-LUMO gaps .

Q. What strategies resolve contradictions in biological activity data observed across studies of benzimidazole derivatives?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies. Re-evaluate purity via HPLC and confirm stereochemistry if applicable .

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELXL refines disordered methoxy/bromo groups via PART instructions. Twin refinement (TWIN/BASF) addresses pseudo-symmetry. High-resolution data (<1.0 Å) improves accuracy for hydrogen bonding and π-π stacking analysis .

Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) of this compound in pharmacological research?

  • Methodological Answer :

  • SAR Workflow : Synthesize analogs (e.g., substituent variations at N1/C4), test against target enzymes (e.g., kinases), and correlate activity with steric/electronic parameters (Hammett constants).
  • Molecular Docking : Use AutoDock Vina to model interactions with binding pockets. Validate via mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.